![molecular formula C13H16N2O5S B4890582 methyl N-(3-nitrobenzoyl)methioninate](/img/structure/B4890582.png)
methyl N-(3-nitrobenzoyl)methioninate
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Overview
Description
Methyl N-(3-nitrobenzoyl)methioninate, commonly known as MNB, is a chemical compound that is extensively used in scientific research. It is a derivative of methionine, an essential amino acid that is found in most proteins. MNB is used as a tool to study protein synthesis and the mechanisms of translation in cells.
Scientific Research Applications
MNB is widely used in scientific research to study protein synthesis and the mechanisms of translation in cells. It is used to label the methionine residues in newly synthesized proteins, which allows researchers to track the movement of these proteins in cells. MNB is also used to study the regulation of protein synthesis and the effects of various drugs and environmental factors on translation.
Mechanism of Action
MNB works by selectively labeling the methionine residues in newly synthesized proteins. The labeled proteins can then be detected using techniques such as autoradiography or mass spectrometry. MNB does not affect the overall process of protein synthesis, but it allows researchers to track the movement of specific proteins in cells.
Biochemical and Physiological Effects:
MNB has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is used solely as a tool for scientific research.
Advantages and Limitations for Lab Experiments
The main advantage of using MNB in lab experiments is its selectivity for methionine residues in newly synthesized proteins. This allows researchers to track the movement of specific proteins in cells and study the regulation of protein synthesis. However, the synthesis of MNB is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, MNB cannot be used to study the effects of drugs or environmental factors on protein synthesis, as it does not affect the overall process of translation.
Future Directions
There are several future directions for research involving MNB. One area of interest is the development of new methods for synthesizing MNB that are more efficient and cost-effective. Another area of interest is the use of MNB in conjunction with other tools and techniques to study protein synthesis and the mechanisms of translation in cells. Additionally, research could focus on the development of new applications for MNB in fields such as biotechnology and medicine.
Synthesis Methods
MNB is synthesized through a multi-step process that involves the reaction of methionine with 3-nitrobenzoyl chloride. The final product is obtained after purification through column chromatography. The synthesis of MNB is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
IUPAC Name |
methyl 4-methylsulfanyl-2-[(3-nitrobenzoyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-20-13(17)11(6-7-21-2)14-12(16)9-4-3-5-10(8-9)15(18)19/h3-5,8,11H,6-7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFYSBJOSYWXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-nitrobenzoyl)methioninate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.